molecular formula C26H21F3O3 B605415 AMG-837 CAS No. 865231-46-5

AMG-837

Katalognummer: B605415
CAS-Nummer: 865231-46-5
Molekulargewicht: 438.4 g/mol
InChI-Schlüssel: ZOPNBMMVVZRSGH-NRFANRHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

AMG-837 has several scientific research applications, including:

Wirkmechanismus

Target of Action

AMG-837, also known as (S)-3-(4-((4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid, is a partial agonist of the GPR40 receptor , also known as FFAR1 . This receptor is primarily expressed in insulin-producing pancreatic β-cells and incretin-producing enteroendocrine cells of the small intestine .

Mode of Action

This compound interacts with the GPR40 receptor, leading to the activation of this receptor It has been found to increase glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner .

Biochemical Pathways

The activation of the GPR40 receptor by this compound leads to an increase in inositol phosphate accumulation and calcium flux . This results in the potentiation of glucose-stimulated insulin secretion, both in vitro and in vivo .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, it is noted that this compound is highly lipophilic (cLog P = 7.6) and likely to have significant CNS exposure . This suggests that the compound may be well-absorbed and distributed throughout the body, including the central nervous system.

Result of Action

The primary result of this compound’s action is the potentiation of glucose-stimulated insulin secretion . This leads to lowered glucose excursions and increased insulin secretion during glucose tolerance tests in both normal and Zucker fatty rats . The improvement in glucose excursions persists following daily dosing of this compound for 21 days in Zucker fatty rats .

Biochemische Analyse

Biochemical Properties

AMG-837 is a potent partial agonist on the GPR40 receptor . It stimulates inositol phosphate accumulation with an EC50 of 7.861.2 nM . This interaction with the GPR40 receptor is crucial for its role in biochemical reactions .

Cellular Effects

This compound potentiates glucose-stimulated insulin secretion in vitro and in vivo . This indicates that this compound has significant effects on cellular processes, particularly those related to glucose metabolism and insulin secretion .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a GPR40 agonist . It binds to the GPR40 receptor, leading to the activation of inositol phosphate accumulation and Ca2+ flux assays . This binding interaction is key to its ability to enhance insulin secretion and lower glucose levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to persist over time . For instance, the improvement in glucose excursions persisted following daily dosing of this compound for 21-days in Zucker fatty rats .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage . Acute administration of this compound lowered glucose excursions and increased glucose-stimulated insulin secretion during glucose tolerance tests in both normal and Zucker fatty rats .

Metabolic Pathways

This compound is involved in the metabolic pathway related to glucose metabolism and insulin secretion . It interacts with the GPR40 receptor, which plays a key role in these metabolic processes .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AMG-837 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

    Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen in this compound zu modifizieren.

    Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, um bestimmte funktionelle Gruppen durch andere zu ersetzen.

Häufige Reagenzien und Bedingungen

Die häufigen Reagenzien und Bedingungen, die in den Reaktionen mit this compound verwendet werden, umfassen:

    Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.

    Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.

    Katalysatoren: Wie Palladium- oder Kupferkatalysatoren für Substitutionsreaktionen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, umfassen verschiedene Derivate, die die Kernstruktur der Verbindung beibehalten, während neue funktionelle Gruppen eingeführt werden. Diese Derivate können verwendet werden, um die Struktur-Aktivitäts-Beziehung zu untersuchen und die pharmakologischen Eigenschaften der Verbindung zu optimieren .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es als partieller Agonist für den GPR40-Rezeptor wirkt. Die Aktivierung von GPR40 durch this compound führt zur Stimulation der glukoseabhängigen Insulinsekretion aus pankreatischen Betazellen . Dieser Mechanismus beinhaltet die Bindung von this compound an den GPR40-Rezeptor, der eine Kaskade intrazellulärer Signalereignisse auslöst, einschließlich der Aktivierung der GTPγS-Bindung, der Ansammlung von Inositolphosphat und der Calciumfluss-Assays . Diese Ereignisse führen letztendlich zur Potenzierung der Insulinsekretion und zur Senkung des Glukosespiegels im Blut .

Vergleich Mit ähnlichen Verbindungen

AMG-837 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

Einzigartigkeit von this compound

This compound ist einzigartig in seiner Fähigkeit, als potenter partieller Agonist für den GPR40-Rezeptor zu wirken, was es ihm ermöglicht, die Insulinsekretion effektiv zu steigern und den Glukosespiegel zu senken. Seine hohe Zielselektivität und Potenz machen ihn zu einem vielversprechenden Kandidaten für die Behandlung von Typ-2-Diabetes .

Biologische Aktivität

(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid is a synthetic compound notable for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a trifluoromethyl group attached to a biphenyl moiety and a hex-4-ynoic acid backbone. Its molecular formula is C21H20F3O2C_{21}H_{20}F_3O_2, indicating significant lipophilicity due to the presence of fluorinated groups which can enhance membrane permeability.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that (S)-3-(4-((4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell growth and apoptosis.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation in vitro. It seems to inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

The exact mechanisms by which (S)-3-(4-((4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid exerts its effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzyme Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammatory responses.
  • Receptor Modulation : There is evidence that it may interact with various cellular receptors, influencing downstream signaling pathways critical for cell survival and proliferation.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in cytokine production
Enzyme InhibitionPotential inhibition of key enzymes

Case Studies

Case Study 1: Anticancer Activity
A study conducted on breast cancer cell lines demonstrated that treatment with (S)-3-(4-((4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.

Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions like rheumatoid arthritis or other inflammatory diseases.

Eigenschaften

IUPAC Name

(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F3O3/c1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29/h3,5-15,21H,16-17H2,1H3,(H,30,31)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPNBMMVVZRSGH-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676764
Record name (3S)-3-(4-{[4'-(Trifluoromethyl)[biphenyl]-3-yl]methoxy}phenyl)-4-hexynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865231-46-5
Record name AMG-837
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865231465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-3-(4-{[4'-(Trifluoromethyl)[biphenyl]-3-yl]methoxy}phenyl)-4-hexynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMG-837
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE6U6R66U4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.